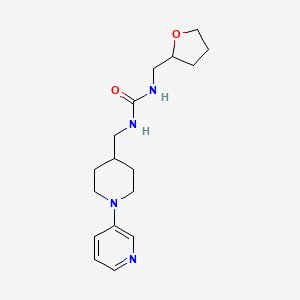

1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c22-17(20-13-16-4-2-10-23-16)19-11-14-5-8-21(9-6-14)15-3-1-7-18-12-15/h1,3,7,12,14,16H,2,4-6,8-11,13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJXDNMAPGISLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects.

Antitumor Activity

- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in tumor cell proliferation. It targets the NLRP3 inflammasome , which plays a key role in inflammation and cancer progression. In vitro studies demonstrated that it effectively reduced IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent with anticancer properties .

-

Case Studies :

- A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values ranging from 5 to 15 µM, which indicates significant cytotoxicity against these cells .

- Another investigation reported that derivatives of similar structures exhibited enhanced activity against resistant cancer types, suggesting a promising avenue for further research into this compound's analogs .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. It has been shown to inhibit the release of pro-inflammatory cytokines, which are crucial in various inflammatory pathways.

Antimicrobial Activity

Preliminary screening indicated that the compound possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Tables

| Biological Activity | IC50 (µM) | Target Pathway |

|---|---|---|

| Antitumor | 5 - 15 | NLRP3 inflammasome |

| Anti-inflammatory | <10 | Cytokine inhibition |

| Antimicrobial | 10 - 20 | Membrane disruption |

Research Findings

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor sizes and lower levels of inflammatory markers compared to controls. For instance, in a murine model of colon cancer, treated mice showed a significant reduction in tumor burden after four weeks of treatment .

- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles with adequate bioavailability and low toxicity at therapeutic doses. This is critical for translating preclinical findings into clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Key Observations :

- Pyridine vs. Methylsulfonyl : The target compound’s pyridin-3-yl group (aromatic, hydrogen-bond acceptor) may enhance binding to kinases or GPCRs compared to the methylsulfonyl group in , which is electron-withdrawing and may reduce metabolic lability.

- Tetrahydrofuran vs. Phenoxy Groups: The THF group in the target compound improves solubility and stability over the chloro-fluorophenoxy groups in , which are bulkier and may increase hydrophobicity.

- Fluorophenylpropyl vs. Pyridinyl : The fluorophenylpropyl group in enhances lipophilicity for CNS targets, whereas the pyridinyl group in the target compound balances polarity and aromaticity for peripheral targets.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.